Acetic acid;1,1,1-trichloropent-3-en-2-ol
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Overview
Description
Acetic acid;1,1,1-trichloropent-3-en-2-ol is a chemical compound with the molecular formula C7H11Cl3O2 It is known for its unique structure, which includes a trichlorinated pentenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1-trichloropent-3-en-2-ol typically involves the chlorination of pent-3-en-2-ol followed by the introduction of an acetic acid group. The reaction conditions often require the presence of a catalyst, such as red phosphorus, to facilitate the chlorination process. The general reaction can be represented as follows: [ \text{C5H10O} + 3 \text{Cl2} \rightarrow \text{C5H7Cl3O} + 3 \text{HCl} ] Subsequently, the trichlorinated product is reacted with acetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1,1-trichloropent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alcohols.
Scientific Research Applications
Acetic acid;1,1,1-trichloropent-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;1,1,1-trichloropent-3-en-2-ol involves its interaction with specific molecular targets. The trichlorinated group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;1,1,2-trichloropent-1-en-3-ol
- Trichloroacetic acid
- Dichloroacetic acid
Comparison
Compared to similar compounds, acetic acid;1,1,1-trichloropent-3-en-2-ol is unique due to its specific trichlorinated pentenyl structure. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential biological activity. Its uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62486-23-1 |
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Molecular Formula |
C7H11Cl3O3 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
acetic acid;1,1,1-trichloropent-3-en-2-ol |
InChI |
InChI=1S/C5H7Cl3O.C2H4O2/c1-2-3-4(9)5(6,7)8;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4) |
InChI Key |
LRMPWWWUUKXPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(Cl)(Cl)Cl)O.CC(=O)O |
Origin of Product |
United States |
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